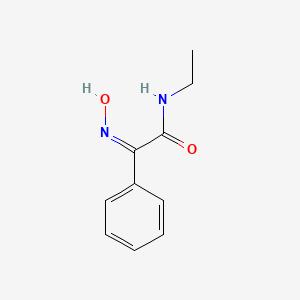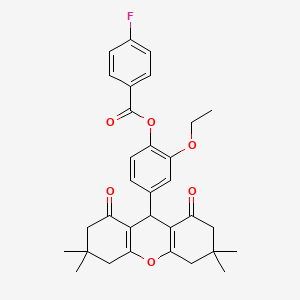![molecular formula C20H24N4O2 B11600593 N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B11600593.png)
N-[2-(dimethylamino)ethyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCz , is a fascinating compound with diverse applications. It belongs to the family of carbazole-based materials and exhibits intriguing properties.
Preparation Methods
Synthetic Routes:: PCz can be synthesized through various methods, including:
Acylation Reaction: The reaction of 9-ethylcarbazole with 2-(dimethylamino)ethyl chloride or bromide in the presence of a base (such as sodium hydride or potassium carbonate) yields PCz.
Amide Formation: Another approach involves the condensation of 9-ethylcarbazole with 2-(dimethylamino)ethylamine in the presence of a coupling agent (e.g., EDC or DCC).
Industrial Production:: Industrial-scale production typically involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
PCz undergoes several reactions:
Electrophilic Substitution: The carbazole moiety is susceptible to electrophilic substitution, leading to functionalized derivatives.
Oxidation: PCz can be oxidized to form radical cations, which are useful in organic electronics.
Reduction: Reduction of PCz can yield its corresponding anion or other reduced forms.
Substitution: Alkyl or aryl groups can replace the dimethylaminoethyl group.
Common reagents include Lewis acids, oxidants (e.g., DDQ), and reducing agents (e.g., LiAlH₄). Major products include substituted PCz derivatives.
Scientific Research Applications
PCz finds applications in:
Organic Light Emitting Diodes (OLEDs): As a charge-transporting material due to its high mobility.
Photovoltaic Cells: Enhancing charge separation and transport.
Memory Devices: Utilized in memory-based devices.
Mechanism of Action
The exact mechanism of PCz’s effects depends on its application context. In OLEDs, it facilitates charge transport and recombination. In photovoltaics, it aids in efficient charge separation.
Comparison with Similar Compounds
PCz stands out due to its carbazole-based structure. Similar compounds include:
Carbazole: The parent compound without the ethanediamide linker.
Bis[2-(N,N-dimethylamino)ethyl] ether: A related compound with different properties.
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(9-ethylcarbazol-3-yl)oxamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-24-17-8-6-5-7-15(17)16-13-14(9-10-18(16)24)22-20(26)19(25)21-11-12-23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
BYDUTCBKBFNOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCN(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N'-[(4Z)-2,2-dimethyltetrahydro-4H-pyran-4-ylidene]acetohydrazide](/img/structure/B11600518.png)
![ethyl (5Z)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11600520.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11600522.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11600530.png)
![N-benzyl-2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11600541.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11600550.png)

![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11600567.png)
![10-(1H-benzimidazol-2-ylmethyl)-11-(4-tert-butylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600568.png)

![(5Z)-5-(4-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600585.png)
![6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600594.png)
![(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11600602.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11600609.png)
